

# Methyl Green Staining for Paraffin-Embedded Tissue Sections: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Methyl Green	
Cat. No.:	B1194907	Get Quote

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#### Introduction

**Methyl Green** is a classic cationic dye widely used in histology and immunohistochemistry for the selective staining of cell nuclei.[1][2] It binds specifically to the phosphate radicals of DNA, imparting a distinct blue-green to green color to the chromatin within the nucleus.[3] This specificity makes it an excellent counterstain, providing high-contrast visualization of tissue morphology and allowing for the clear demarcation of immunolabeled cells against a green nuclear background.[2] This application note provides a detailed protocol for the use of **Methyl Green** as a nuclear counterstain for paraffin-embedded tissue sections, particularly following immunohistochemical staining.

#### **Principle of the Method**

**Methyl Green** is a basic dye that selectively intercalates into the major groove of the DNA double helix. This interaction is believed to be responsible for the characteristic green staining of nuclear chromatin. The dye's cationic nature facilitates its binding to the negatively charged phosphate backbone of DNA. In the context of immunohistochemistry, it serves as a counterstain to provide contrast to the chromogenic substrates used to visualize the antigen of interest, such as the brown of DAB or the red of Fast Red.



**Materials and Reagents** 

Reagent	Supplier/Preparation
Methyl Green Solution (0.5%)	Prepare by dissolving 0.5 g of Methyl Green powder (ethyl violet free) in 100 ml of 0.1M Sodium Acetate Buffer (pH 4.2). Mix thoroughly to dissolve. It is recommended to filter the solution before use.[4]
0.1M Sodium Acetate Buffer (pH 4.2)	Dissolve 1.36 g of sodium acetate trihydrate in 100 ml of distilled water. Adjust the pH to 4.2 using glacial acetic acid.
Xylene or Xylene Substitutes	Histology grade
Ethanol (100%, 95%, 85%, 75%)	Histology grade
Distilled or Deionized Water	
Resinous Mounting Medium	e.g., Permount®

## **Experimental Protocol**

This protocol outlines the steps for **Methyl Green** counterstaining of paraffin-embedded tissue sections following immunohistochemistry (IHC).

#### I. Deparaffinization and Rehydration

- Place slides in a xylene or xylene substitute for 3 minutes. Repeat with fresh xylene for another 3 minutes.
- Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh 100% ethanol for another 3 minutes.
- Hydrate the sections by sequential immersion in 95% ethanol for 3 minutes, 75% ethanol for 3 minutes, and finally in distilled water for 5 minutes (with 3 changes of water).

## II. Immunohistochemical Staining



Perform your standard, validated immunohistochemistry protocol for the antigen of interest. After the final wash following chromogen development, proceed with **Methyl Green** counterstaining.

#### **III. Methyl Green Counterstaining**

- Immerse the slides in the 0.5% **Methyl Green** solution. Staining time can be varied to achieve the desired intensity. A typical starting point is 5-10 minutes at room temperature. For a potentially stronger stain, incubation can be performed at 60°C.
- Rinse the slides in distilled water. The sections may appear blue at this stage.

#### IV. Dehydration and Mounting

Proper and rapid dehydration is critical for achieving the correct green coloration and preventing fading of the stain.

- Dehydrate the sections quickly by dipping them in 95% ethanol about 10 times. The sections should turn green.
- Continue dehydration with two changes of 100% ethanol, dipping approximately 10 times in each change. Be aware that alcohol can remove some of the stain, so this step should be performed swiftly.
- Clear the sections in two changes of xylene or a xylene substitute, 3 minutes for each change.
- Coverslip the slides using a resinous mounting medium.

#### **Expected Results**

- Nuclei: Stained bluish-green to green.
- Cytoplasm and other tissue elements: Should remain largely unstained by Methyl Green, providing a clear background for the visualization of the primary IHC stain.

#### **Quantitative Data Summary**



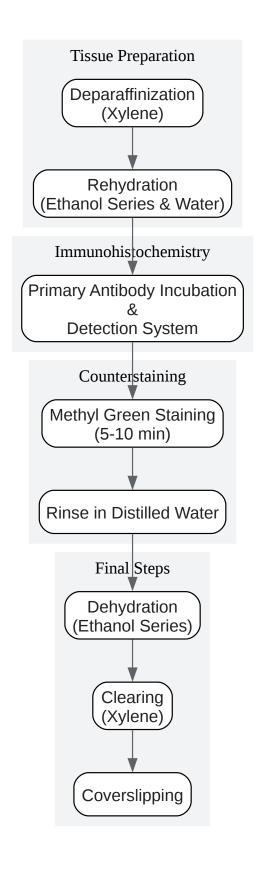
The following table summarizes key quantitative parameters for the **Methyl Green** staining protocol.

Parameter	Value	Notes
Methyl Green Concentration	0.5% (w/v)	In 0.1M Sodium Acetate Buffer (pH 4.2)
Staining Time	5 - 10 minutes	Can be adjusted based on desired intensity.
Staining Temperature	Room Temperature or 60°C	60°C may produce a stronger stain.
Deparaffinization (Xylene)	2 changes, 3 minutes each	
Rehydration (Ethanol Series)	3 minutes per concentration	(100%, 95%, 75%)
Dehydration (Ethanol Series)	Quick dips (approx. 10)	(95%, 100%)
Clearing (Xylene)	2 changes, 3 minutes each	

# **Visualizations**

# **Experimental Workflow for Methyl Green Staining**











Weak or No Nuclear Staining

Insufficient staining time
Old or improperly prepared stain
Excessive dehydration

Increase incubation time in Methyl Green Prepare fresh staining solution Reduce time in dehydration alcohols Non-specific Cytoplasmic Staining
Stain concentration too high
Inadequate rinsing
Dilute Methyl Green solution
Ensure thorough rinsing after staining,

Stain Fading or Turning Blue
Prolonged exposure to water or alcohol
Mounting medium is not resinous
Perform dehydration steps quickly
Use a resinous mounting medium

Uneven Staining
Incomplete deparaffinization
Slides dried out during staining
Ensure complete removal of paraffin
(Keep slides moist throughout the process

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